molecular formula C14H21N3O2 B7537375 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea

1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea

Cat. No. B7537375
M. Wt: 263.34 g/mol
InChI Key: IUIQWGLLFRONRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea, also known as MPPI, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the protein kinase C-related kinase (PRK) family, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea involves the inhibition of PRK activity by binding to its kinase domain. PRK is a serine/threonine kinase that phosphorylates various substrates involved in cellular signaling pathways. 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea selectively inhibits PRK1 and PRK2 isoforms by blocking their ATP-binding site, which prevents the phosphorylation of downstream substrates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea have been extensively studied in vitro and in vivo. It has been shown to inhibit the migration and invasion of cancer cells, as well as to induce apoptosis in cancer cells. 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea has also been shown to regulate the insulin secretion in pancreatic beta cells, which suggests its potential use in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea in lab experiments is its high selectivity towards PRK1 and PRK2 isoforms, which allows for the specific investigation of their role in cellular processes. However, one of the limitations of using 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in in vivo studies.

Future Directions

There are several future directions for the research on 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea. One of the potential applications of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea is in the treatment of cancer, as it has been shown to inhibit the growth and metastasis of cancer cells. Further studies are needed to investigate the efficacy and safety of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea in preclinical and clinical trials. Another potential application of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea is in the treatment of diabetes, as it has been shown to regulate the insulin secretion in pancreatic beta cells. Further studies are needed to investigate the mechanism of action of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea in regulating insulin secretion and its potential use as a therapeutic agent for diabetes. Additionally, further studies are needed to investigate the role of PRK in other cellular processes and diseases, and to identify other potential PRK inhibitors for therapeutic use.

Synthesis Methods

The synthesis of 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea involves the reaction of 1-(4-methoxyphenyl)piperidin-4-amine with isocyanate, followed by N-methylation of the resulting urea. The purity of the synthesized compound can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea has been used as a tool compound in various scientific research studies to investigate the role of PRK in different cellular processes. It has been shown to selectively inhibit the activity of PRK1 and PRK2 isoforms, which are involved in the regulation of cell migration, invasion, and metastasis. 1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea has also been used to study the role of PRK in the development and progression of cancer, as well as in the regulation of insulin secretion in pancreatic beta cells.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-17-9-7-12(8-10-17)16-14(18)15-11-3-5-13(19-2)6-4-11/h3-6,12H,7-10H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIQWGLLFRONRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea

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